molecular formula C11H10O2S B3385212 3,5-Dimethyl-1-benzothiophene-2-carboxylic acid CAS No. 6179-20-0

3,5-Dimethyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B3385212
CAS No.: 6179-20-0
M. Wt: 206.26 g/mol
InChI Key: PYPHCGKGCYJPCN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-benzothiophene-2-carboxylic acid is an organic compound . It’s also known as BT2, an orally active, allosteric mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) inhibitor .


Molecular Structure Analysis

The molecular formula of this compound is C11H10O2S . The InChI code is 1S/C11H10O2S/c1-6-3-4-9-8(5-6)7(2)10(14-9)11(12)13/h3-5H,1-2H3,(H,12,13) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 206.27, a melting point of 263-264°C, and it appears as a powder .

Scientific Research Applications

Chemical Synthesis and Mechanism Studies

The study of acidolysis mechanisms in lignin model compounds is crucial for understanding chemical reactions involving carboxylic acids, such as 3,5-Dimethyl-1-benzothiophene-2-carboxylic acid. Yokoyama (2015) explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, revealing the significance of the γ-hydroxymethyl group and confirming the hydride transfer mechanism as a reaction route for benzyl-cation-type intermediates. This research contributes to the broader understanding of chemical processes relevant to the synthesis and reactions of carboxylic acids in complex organic molecules (T. Yokoyama, 2015).

Supramolecular Chemistry and Self-Assembly

Benzene-1,3,5-tricarboxamides (BTAs), including derivatives related to this compound, have been studied for their ability to self-assemble into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding. This property is leveraged in applications ranging from nanotechnology to polymer processing and biomedical fields, illustrating the versatility of carboxylic acid derivatives in supramolecular chemistry (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

Liquid-Liquid Extraction in Separation Technologies

The development of solvents for the liquid-liquid extraction (LLX) of carboxylic acids is significant for the recovery of these compounds from aqueous streams, such as in the production of bio-based plastics. This research, including the study of solvents like ionic liquids, highlights the importance of carboxylic acids in industrial separation processes and the ongoing efforts to enhance the efficiency and sustainability of these technologies (L. Sprakel & B. Schuur, 2019).

Environmental and Health Impact Studies

The analysis of phthalate esters, which may include carboxylic acid derivatives, in food processing and packaging materials, is critical for understanding their sources, occurrence, and toxicological aspects. This research area underscores the relevance of carboxylic acid derivatives in evaluating human exposure to potentially harmful chemicals and their health effects, thereby informing regulatory standards and public health policies (Nur Zatil Izzah Haji Harunarashid, L. Lim, & M. H. Harunsani, 2017).

Mechanism of Action

BT2, which is 3,5-Dimethyl-1-benzothiophene-2-carboxylic acid, acts as an inhibitor of the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK). It induces BDK dissociation from the BCKD complex (BCKDC) with superior pharmacokinetics and metabolic stability .

Safety and Hazards

The safety information for 3,5-Dimethyl-1-benzothiophene-2-carboxylic acid includes several hazard statements such as H315, H319, H335, and several precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

3,5-dimethyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-6-3-4-9-8(5-6)7(2)10(14-9)11(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPHCGKGCYJPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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